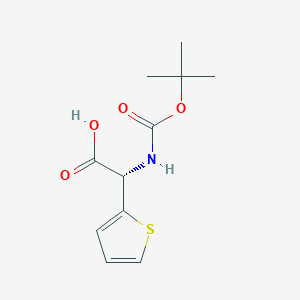

Boc-(S)-2-Thienylglycine

概要

説明

Boc-(S)-2-Thienylglycine is a compound that belongs to the class of Boc-protected amino acids. The Boc group, or tert-butyloxycarbonyl group, is commonly used in organic synthesis to protect amine groups during chemical reactions. The (S)-2-Thienylglycine part of the molecule is an amino acid derivative where the glycine is substituted with a thienyl group, which is a sulfur-containing aromatic ring. This compound is of interest in various fields of research due to its unique structural properties and reactivity.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Boc-(S)-2-Thienylglycine typically involves the protection of the amino group of (S)-2-Thienylglycine with a Boc group. This can be achieved by reacting (S)-2-Thienylglycine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or triethylamine. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or acetonitrile at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient mixing to ensure complete reaction. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using crystallization or chromatography techniques .

化学反応の分析

Deprotection of the Boc Group

The Boc group serves as a temporary protective moiety for amines, enabling selective modifications of other functional groups. Its removal under acidic conditions is a critical reaction for Boc-(S)-2-Thienylglycine.

Reagents and Conditions

-

Trifluoroacetic acid (TFA) : Cleavage occurs in anhydrous TFA at room temperature within 1–2 hours .

-

HCl in methanol : A 4 M solution of HCl in methanol achieves deprotection at 0–25°C over 4–6 hours .

Mechanism

Acidolysis proceeds via protonation of the carbamate oxygen, followed by elimination of CO₂ and formation of a tert-butyl cation. Scavengers (e.g., thiophenol) are often added to trap reactive intermediates .

Product

Deprotection yields (S)-2-Thienylglycine, a free amino acid with potential biological activity .

Stability Under Basic Conditions

The Boc group exhibits resilience toward bases, allowing orthogonal protection strategies with base-labile groups (e.g., Fmoc). This compound remains intact in the presence of:

-

Triethylamine : No degradation observed in triethylamine-containing solvents during coupling reactions .

Thienyl Group Reactivity

While direct experimental data on thienyl transformations in this compound is limited, analogous thienyl-containing compounds suggest potential reactivity:

| Reaction Type | Possible Reagents | Expected Outcome |

|---|---|---|

| Oxidation | KMnO₄, H₂O₂ | Sulfoxide/sulfone formation |

| Electrophilic Substitution | HNO₃, Br₂ | Nitration or bromination at the α-position |

Note: Specific studies on this compound’s thienyl reactions are absent in peer-reviewed literature, necessitating further investigation.

Comparative Reactivity with Analogues

The sulfur atom in the thienyl group distinguishes this compound from non-sulfur analogues:

| Compound | Key Feature | Reactivity Difference |

|---|---|---|

| Boc-(S)-Phenylglycine | Phenyl group | Lower electron density |

| Boc-(S)-2-Furylglycine | Oxygen-containing | Reduced stability under strong acids |

科学的研究の応用

Boc-(S)-2-Thienylglycine is a chemical compound with a variety of applications in scientific research, including peptide synthesis, drug discovery, bioconjugation, neuroscience, and analytical chemistry . The compound enhances the structural diversity of peptides because of its unique thienyl group, making it a valuable building block in medicinal chemistry .

Scientific Research Applications

This compound, a Boc-protected amino acid, is used in various fields of research due to its structural properties and reactivity.

Peptide Synthesis this compound serves as a building block in peptide synthesis, especially for producing custom peptides for drug development in the pharmaceutical industry .

Drug Discovery Its unique structure allows exploration of new therapeutic agents, particularly in neuropharmacology, for developing compounds that target specific receptors .

Bioconjugation The compound can be used in bioconjugation processes to link biomolecules, creating targeted drug delivery systems and enhancing treatment efficacy .

Neuroscience Research It is used in studies of neurotransmitter modulation, offering insights into neurological disorders and potential treatments .

Analytical Chemistry this compound can be used as a standard in analytical methods, which helps quantify similar compounds in complex biological samples .

Biochemical Research Researchers use Boc-(S)-3-thienylglycine to study protein interactions and enzyme activities, providing insights into metabolic pathways and disease mechanisms .

Material Science This compound can be incorporated into polymer matrices to enhance material properties, making it useful in developing advanced materials for various applications .

This compound has potential biological activities and is used as a modulator of neurotransmitter receptors. The thienyl group contributes to its pharmacological profile. The presence of a tert-butyloxycarbonyl (Boc) protecting group enhances its stability and solubility in various solvents, making it suitable for biological assays.

Key findings include:

- Agonist Activity this compound enhances NMDA receptor-mediated currents in vitro, suggesting it acts as a glycine site agonist.

- Selectivity Studies show this compound has selectivity towards certain NMDA receptor subtypes, potentially leading to fewer side effects than non-selective agonists.

Data from In Vitro Studies

Several in vitro experiments have assessed the biological activity of this compound:

| Study | Method | Findings |

|---|---|---|

| Zhao et al. (2022) | Electrophysiology | Demonstrated that this compound significantly increases current flow through NMDA receptors at glycine binding sites. |

| Chen et al. (2008) | Binding Assays | Identified high affinity for GluN1/2C subunits, indicating subtype selectivity. |

| Dravid et al. (2010) | Calcium Imaging | Showed increased calcium influx in neuronal cultures treated with this compound, correlating with enhanced synaptic activity. |

Case Studies

- Potential in Neurological Disorders Studies exploring glycine site modulators’ effects on cognitive functions in animal models indicated that compounds like this compound could improve memory retention and learning capabilities.

- Impact on Schizophrenia Symptoms Research on animal models of schizophrenia showed that administering this compound reduced hyperactivity and improved social interaction behaviors, suggesting its therapeutic potential in managing symptoms of schizophrenia.

作用機序

The mechanism of action of Boc-(S)-2-Thienylglycine involves its interaction with specific molecular targets. The Boc group protects the amino group during reactions, allowing selective modifications of the thienyl group. Upon deprotection, the free amino group can interact with enzymes or receptors, influencing biological pathways. The thienyl group can participate in aromatic interactions, further affecting the compound’s activity.

類似化合物との比較

Similar Compounds

Boc-(S)-Phenylglycine: Similar structure but with a phenyl group instead of a thienyl group.

Boc-(S)-2-Furylglycine: Contains a furyl group instead of a thienyl group.

Boc-(S)-2-Pyridylglycine: Contains a pyridyl group instead of a thienyl group.

Uniqueness

Boc-(S)-2-Thienylglycine is unique due to the presence of the sulfur-containing thienyl group, which imparts distinct electronic and steric properties compared to its analogs. This uniqueness makes it valuable in specific synthetic and research applications where sulfur interactions are crucial .

生物活性

Boc-(S)-2-Thienylglycine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly as a modulator of neurotransmitter receptors. This article explores the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

Chemical Structure and Properties

This compound, with the chemical formula CHNOS, features a thienyl group that contributes to its unique pharmacological profile. The compound is characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group, which enhances its stability and solubility in various solvents, making it suitable for biological assays .

Research indicates that this compound acts primarily as an agonist at the glycine site of NMDA (N-methyl-D-aspartate) receptors. NMDA receptors are crucial for synaptic plasticity and memory function. The modulation of these receptors can have significant implications for treating neurological disorders such as schizophrenia and Alzheimer's disease.

Key Findings:

- Agonist Activity : this compound has been shown to enhance NMDA receptor-mediated currents in vitro, suggesting its role as a glycine site agonist .

- Selectivity : Studies indicate that this compound exhibits selectivity towards certain NMDA receptor subtypes, which may lead to fewer side effects compared to non-selective agonists .

In Vitro Studies

A series of in vitro experiments have been conducted to evaluate the biological activity of this compound:

| Study | Method | Findings |

|---|---|---|

| Zhao et al. (2022) | Electrophysiology | Demonstrated that this compound significantly increases current flow through NMDA receptors at glycine binding sites. |

| Chen et al. (2008) | Binding Assays | Identified high affinity for GluN1/2C subunits, indicating subtype selectivity. |

| Dravid et al. (2010) | Calcium Imaging | Showed increased calcium influx in neuronal cultures treated with this compound, correlating with enhanced synaptic activity. |

Case Studies

- Potential in Neurological Disorders : A study by Benveniste and Mayer (1991) explored the effects of glycine site modulators on cognitive functions in animal models. The results indicated that compounds like this compound could improve memory retention and learning capabilities.

- Impact on Schizophrenia Symptoms : Research conducted on animal models of schizophrenia demonstrated that administration of this compound led to a reduction in hyperactivity and improved social interaction behaviors, suggesting its therapeutic potential in managing symptoms associated with this disorder .

特性

IUPAC Name |

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-thiophen-2-ylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO4S/c1-11(2,3)16-10(15)12-8(9(13)14)7-5-4-6-17-7/h4-6,8H,1-3H3,(H,12,15)(H,13,14)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFAJOXPICRIMCA-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C1=CC=CS1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](C1=CC=CS1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00654628 | |

| Record name | (2S)-[(tert-Butoxycarbonyl)amino](thiophen-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00654628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40512-56-9 | |

| Record name | (2S)-[(tert-Butoxycarbonyl)amino](thiophen-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00654628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。